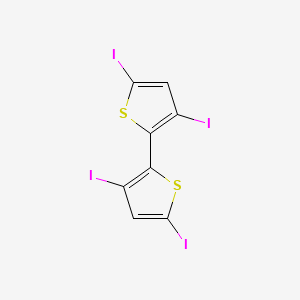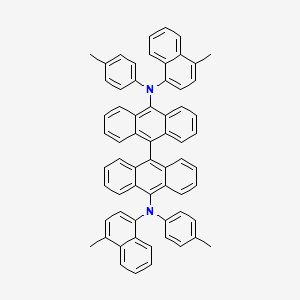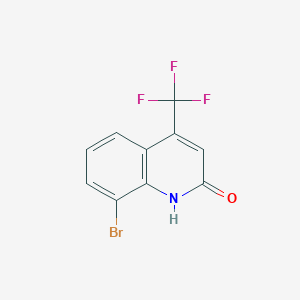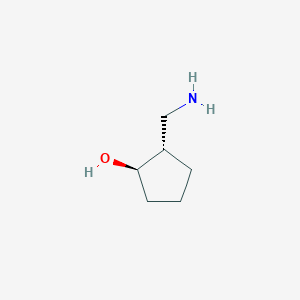
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol is a chiral organic compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(aminomethyl)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentanone.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4).
Aminomethylation: The hydroxyl group of cyclopentanol is then converted to an aminomethyl group through a reaction with formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential use in drug design, particularly for neurodegenerative diseases.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(aminomethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride: A derivative with similar structural properties but different solubility and stability characteristics.
(1R,2S)-2-(aminomethyl)-cyclopentanol: Another derivative with slight variations in functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 |
Clave InChI |
VORALDSQPSWPRK-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)O)CN |
SMILES canónico |
C1CC(C(C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



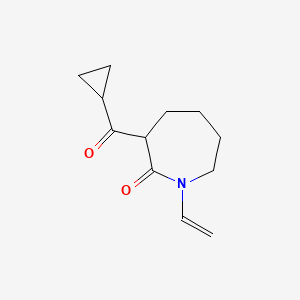


![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)



